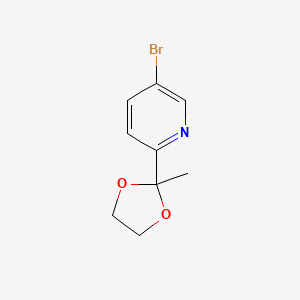

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQSFOCAUQIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730476 | |

| Record name | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214701-33-4 | |

| Record name | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine, a key heterocyclic building block in modern organic and medicinal chemistry. The guide delves into its chemical structure, physicochemical properties, and provides a detailed, field-tested synthesis protocol. Furthermore, it explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and highlights its strategic importance in the synthesis of complex pharmaceutical agents. Safety and handling protocols are also addressed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical and agrochemical industries, with a significant percentage of top-selling drugs incorporating this heterocyclic motif.[1][2][3] The unique electronic properties of the pyridine ring, coupled with its capacity for functionalization at various positions, make it an invaluable synthon for the construction of biologically active molecules.[2]

This compound emerges as a particularly strategic intermediate for several key reasons. The bromine atom at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents.[4] Concurrently, the 2-(2-methyl-1,3-dioxolan-2-yl) group is a stable acetal, which acts as a protecting group for a methyl ketone functionality. This latent carbonyl group can be readily unmasked under acidic conditions, providing a secondary site for further chemical elaboration. This dual functionality makes the title compound a powerful linchpin in convergent synthetic strategies, allowing for the sequential and controlled construction of complex molecular architectures.

This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and a practical framework for its synthesis and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development.

Physicochemical Properties

This compound is a solid at ambient temperature, a characteristic typical of many substituted pyridines of similar molecular weight.[5] For optimal stability and to prevent degradation, it is recommended to store the compound in a dry, well-ventilated area at temperatures between 2-8°C.[6]

| Property | Value | Source |

| CAS Number | 214701-33-4 | [5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [7] |

| Molecular Weight | 244.09 g/mol | [7] |

| Physical Form | Solid | [8] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl group, and the ethylene glycol-derived protons of the dioxolane ring. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromo and dioxolane substituents. A singlet for the methyl group and a multiplet for the -OCH₂CH₂O- protons are anticipated.[9]

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation, with characteristic chemical shifts for the pyridine ring carbons, the quaternary carbon of the dioxolane ring, the methyl carbon, and the carbons of the ethylene bridge.[10][11][12]

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the dioxolane ring.[13][14][15]

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information, with characteristic losses of the methyl group, the dioxolane ring fragments, and the bromine atom.[16][17][18][19]

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-bromo-2-acetylpyridine. This involves the protection of the ketone functionality as a dioxolane.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Ketalization of 5-Bromo-2-acetylpyridine

This protocol describes the protection of the ketone in 5-bromo-2-acetylpyridine to yield the target compound. The use of a Dean-Stark apparatus is crucial for the removal of water, which drives the equilibrium towards the formation of the ketal.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 5-bromo-2-acetylpyridine (1 equivalent).

-

Solvent and Reagents: Add toluene as the solvent, followed by ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents).

-

Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Toluene: Toluene is chosen as the solvent because it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.

-

p-Toluenesulfonic acid: This strong acid serves as an effective catalyst for the ketalization reaction.

-

Aqueous Sodium Bicarbonate: This is used to neutralize the acidic catalyst and quench the reaction.

Applications in Drug Discovery and Development

The synthetic utility of this compound is primarily centered on its role as a bifunctional building block in the construction of complex pharmaceutical targets.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The Suzuki-Miyaura coupling is particularly prevalent due to its mild reaction conditions and tolerance of a wide range of functional groups.[4]

Caption: Suzuki-Miyaura coupling of the title compound.

This reaction allows for the introduction of a diverse array of substituted aryl and heteroaryl moieties at the 5-position of the pyridine ring, a common strategy in the optimization of drug candidates to modulate their pharmacological properties.

Deprotection and Further Functionalization

The dioxolane group serves as a robust protecting group for the ketone. It is stable to the conditions of many cross-coupling reactions and can be readily removed by treatment with aqueous acid to reveal the methyl ketone. This newly exposed carbonyl group can then be used for a variety of subsequent transformations, including:

-

Reductive amination to introduce amine functionalities.

-

Aldol condensation to form larger carbon skeletons.

-

Wittig reactions to introduce double bonds.

This sequential functionalization strategy is a powerful tool in the synthesis of complex molecules.

Role as an Intermediate in Pharmaceutical Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. For instance, substituted 2-acetylpyridines are precursors to a variety of kinase inhibitors and other targeted therapies. The title compound represents a stable and versatile precursor to such intermediates. One notable example of a drug containing a related structural element is Bedaquiline, where a substituted pyridine ring is a key pharmacophore.

Safety, Handling, and Disposal

As with all brominated organic compounds, proper safety precautions must be observed when handling this compound.

Hazard Identification

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. It is generally recommended to treat it as hazardous chemical waste.

Conclusion

This compound is a highly valuable and versatile building block for organic and medicinal chemists. Its dual functionality, combining a reactive site for cross-coupling reactions with a protected ketone, enables the efficient and controlled synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to leverage this important intermediate in the discovery and development of new therapeutics.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190. [Link]

-

MATERIAL SAFETY DATA SHEETS 5-BROMO-2-(2-METHYL-2H-TETRAZOLE-5-YL)PYRIDINE. Cleanchem Laboratories. [Link]

-

Supplementary Materials. The Royal Society of Chemistry. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190. [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). JOURNAL OF INDIAN RESEARCH, 1(4), 84-88. [Link]

- Method for preparing 5-bromo-2-methylpyridine.

-

Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

13C NMR Chemical Shift Table. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

6.2: Fragmentation. Chemistry LibreTexts. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 716-722. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

5-Bromo-2-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

This compound. PubChem. [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry, 12(5), 794-802. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(4), 388-406. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 214701-33-4 [chemicalbook.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. This compound;214701-33-4 [abichem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]

- 10. compoundchem.com [compoundchem.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. spectrabase.com [spectrabase.com]

- 13. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine, with the CAS Registry Number 214701-33-4, is a heterocyclic organic compound that belongs to the pyridine family. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and characterization, safety and handling procedures, and its emerging role as a valuable intermediate in the synthesis of complex molecules for drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine characterized by a bromine atom at the 5-position and a protected acetyl group (as a 2-methyl-1,3-dioxolane) at the 2-position. This structural arrangement makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 214701-33-4 | [2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | |

| IUPAC Name | This compound | |

| InChI | 1S/C9H10BrNO2/c1-9(12-4-5-13-9)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 | |

| InChIKey | WVUQSFOCAUQIMM-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Characterization

General Synthesis Approach

The synthesis of this compound typically involves a two-step process starting from a commercially available precursor. A plausible synthetic route is outlined below, based on established chemical transformations for similar pyridine derivatives.[4][5]

Step 1: Bromination of 2-acetylpyridine. 2-Acetylpyridine can be brominated at the 5-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of oleum.[6] The reaction conditions need to be carefully controlled to achieve regioselectivity and avoid multiple brominations.

Step 2: Protection of the acetyl group. The resulting 5-bromo-2-acetylpyridine is then reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane. This reaction serves to protect the ketone functionality, allowing for subsequent selective reactions at other positions of the pyridine ring.[5]

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. [7]The following is a summary of key safety precautions based on available data for similar compounds. [8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. * First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, with two distinct and readily modifiable functional handles, makes it an important intermediate in the construction of complex molecular architectures with potential therapeutic applications. While the compound itself may not possess significant biological activity, its role as a precursor to novel drug candidates underscores its importance in the ongoing quest for new and effective medicines. Researchers utilizing this compound should adhere to strict safety protocols and consult the full MSDS for detailed handling instructions.

References

-

This compound. Sigma-Aldrich.

-

Safety Data Sheet - this compound. CymitQuimica.

-

Material Safety Data Sheet. Derthon Optoelectronic Materials Science Technology Co Ltd.

-

SAFETY DATA SHEET - Triphosgene. Fisher Scientific.

-

This compound. PubChem.

-

SAFETY DATA SHEET. Covestro.

-

β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses.

-

This compound. ChemicalBook.

-

This compound. ABI Chem.

-

Method for preparing 5-bromo-2-methylpyridine. Google Patents.

-

Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.

-

2-bromo-5-(1,3-dioxolan-2-yl)-4-methylpyridine. ChemicalBook.

-

Synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine. PrepChem.com.

-

Supplementary Information. The Royal Society of Chemistry.

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed.

-

Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Pyridine series intermediates. Made-in-China.com.

-

Bromination of pyridine derivatives. Justia Patents.

-

Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

-

United States Patent. Googleapis.com.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 214701-33-4 [chemicalbook.com]

- 3. This compound;214701-33-4 [abichem.com]

- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. derthon.com [derthon.com]

- 9. fishersci.fr [fishersci.fr]

- 10. solutions.covestro.com [solutions.covestro.com]

A Technical Guide to 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine: A Versatile Heterocyclic Building Block

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds are of paramount importance, with pyridine derivatives forming the backbone of numerous pharmaceuticals.[1][2][3] 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is a highly functionalized pyridine derivative that serves as a strategic building block for medicinal chemists and process development scientists. Its structure uniquely combines a synthetically versatile bromide "handle" with a protected acetyl group, offering a platform for sequential and diverse chemical modifications. This guide provides an in-depth analysis of its physical and chemical properties, outlines logical synthetic and application protocols, and discusses its role in the development of complex molecular architectures.

Core Physicochemical Properties

The fundamental properties of a reagent are critical for its effective use in synthesis, dictating everything from reaction setup to purification strategy. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 214701-33-4 | [4][5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [5][6] |

| Molecular Weight | 244.09 g/mol | [5] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds[7][8] |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | N/A |

Structural and Reactivity Analysis

The utility of this compound stems from the distinct reactivity of its three key structural components: the pyridine ring, the bromo substituent, and the dioxolane group.

The Pyridine Core

The pyridine ring is an electron-deficient heterocycle. The nitrogen atom imparts weak basicity and can act as a ligand for metal catalysts or be protonated in strongly acidic media. Its aromatic nature provides a rigid scaffold, a desirable feature in drug design for orienting functional groups toward biological targets.

The Bromo Substituent: A Gateway to Complexity

Positioned at the 5-position of the pyridine ring, the bromine atom is the primary site for synthetic elaboration. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for forming C-C, C-N, and C-O bonds.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or alkyl groups.[9]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.[1]

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Heck Coupling: Reaction with alkenes.

The ability to leverage these reactions makes this building block exceptionally valuable for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

The Dioxolane Group: A Stable Carbonyl Surrogate

The 2-methyl-1,3-dioxolane moiety is an acetal, which serves as a robust protecting group for a 2-acetyl functional group (-C(O)CH₃).

-

Stability: This group is stable to a wide range of reaction conditions, particularly basic, organometallic, and reductive conditions. This stability is crucial as it allows for extensive modification at the 5-bromo position without disturbing the latent carbonyl.

-

Deprotection: The acetal can be readily cleaved under aqueous acidic conditions (e.g., HCl, H₂SO₄, or TsOH in acetone/water) to reveal the parent methyl ketone. This unmasking step allows for subsequent derivatization, such as condensation reactions, alpha-halogenation, or reduction to an alcohol.

This "protect-then-modify" strategy is a cornerstone of multi-step organic synthesis, enabling a synthetic sequence that would otherwise be impossible.

Synthesis and Handling

A logical and efficient synthesis pathway is key to the practical application of any building block. Below is a representative protocol for the preparation of the title compound.

Proposed Synthetic Workflow

The most direct synthesis involves the protection of the commercially available 2-acetyl-5-bromopyridine. The workflow is designed for high conversion and straightforward purification.

Caption: Proposed synthesis of the title compound via acid-catalyzed acetalization.

Experimental Protocol: Acetal Protection

-

Objective: To protect the ketone functionality of 2-acetyl-5-bromopyridine using ethylene glycol.

-

Rationale: This reaction is an equilibrium process. By using a Dean-Stark apparatus, the water generated as a byproduct is continuously removed, driving the reaction to completion in accordance with Le Châtelier's principle. Toluene is an excellent solvent as it forms an azeotrope with water.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-acetyl-5-bromopyridine (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add toluene as the solvent (approx. 0.2 M concentration).

-

Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected (or TLC analysis shows complete consumption of starting material), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to quench the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related bromo-pyridines suggests the following precautions.[10][11][12]

-

Hazard Profile: Assumed to cause skin and serious eye irritation. May cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Applications in Research and Drug Development

The true value of this reagent is realized in its application as a versatile intermediate. Its bifunctional nature allows for a two-stage elaboration of a molecular scaffold.

Core Application: Suzuki Cross-Coupling

The Suzuki reaction is one of the most powerful and widely used methods for constructing biaryl systems, a common motif in pharmaceuticals.

Caption: A two-step sequence using the title compound to synthesize 5-aryl-2-acetylpyridines.

Experimental Protocol: Suzuki Coupling and Deprotection

-

Objective: To synthesize a 5-aryl-2-acetylpyridine derivative in a two-step sequence.

-

Rationale: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst. The aqueous base is essential for the transmetalation step of the catalytic cycle. Subsequent acidic workup or a dedicated deprotection step efficiently unmasks the ketone.

-

Procedure (Step 1: Coupling):

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon) for 5-10 minutes.

-

Add a degassed mixture of solvents, such as dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture (e.g., to 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify via chromatography to isolate the coupled intermediate.

-

-

Procedure (Step 2: Deprotection):

-

Dissolve the purified intermediate from Step 1 in a suitable solvent like tetrahydrofuran (THF).

-

Add an aqueous acid solution (e.g., 2M HCl) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction carefully with aqueous sodium bicarbonate and extract the product with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify if necessary to yield the final 5-aryl-2-acetylpyridine.

-

Conclusion

This compound is a quintessential example of a modern synthetic building block. It provides researchers with a stable, versatile, and strategically designed platform for the synthesis of complex pyridine-based molecules. Its orthogonal functionalities—a site for cross-coupling and a masked carbonyl—enable sequential, high-yield transformations that are critical for accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science. Understanding its properties and reactivity is key to unlocking its full potential in the laboratory.

References

-

This compound | C9H10BrNO2 - PubChem. Available at: [Link]

- Method for preparing 5-bromo-2-methylpyridine - Google Patents.

-

5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one - CAS Common Chemistry. Available at: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - ACS Publications. Available at: [Link]

-

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | C8H8BrNO2 - PubChem. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Available at: [Link]

-

(PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications - ResearchGate. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed. Available at: [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available at: [Link]

-

investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. Available at: [Link]

-

Compound 5-bromo-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-3-carboxamide - MolPort. Available at: [Link]

-

3-bromo-5-(4,4,5,5-tetramethyl-[4][6][10]dioxaborolan-2-yl)-pyridine - Chemdad. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 214701-33-4 [chemicalbook.com]

- 5. This compound;214701-33-4 [abichem.com]

- 6. This compound | C9H10BrNO2 | CID 58877250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-溴-2-甲基吡啶 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. labproinc.com [labproinc.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. synquestlabs.com [synquestlabs.com]

The Versatile Synthon: A Literature Review on Substituted Bromopyridines for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that is a key structural component in numerous natural products and FDA-approved drugs.[1][2] Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a highly sought-after motif in the design of novel therapeutics.[2] Within the vast landscape of pyridine chemistry, substituted bromopyridines have emerged as exceptionally versatile and powerful building blocks. The bromine atom serves as a "functional handle," enabling a wide array of synthetic transformations and allowing for the precise, late-stage introduction of molecular complexity. This guide provides an in-depth review of the synthesis, reactivity, and application of substituted bromopyridines, with a focus on their strategic use in modern drug discovery.

Fundamental Properties: Understanding the Reactivity of Bromopyridines

The reactivity of a substituted bromopyridine is fundamentally governed by the electronic interplay between the electronegative nitrogen atom, the bromine substituent, and any other functional groups on the ring. The pyridine ring itself is electron-deficient due to the inductive effect of the nitrogen atom, which influences the susceptibility of the various ring positions to nucleophilic and electrophilic attack.[3][4]

Electronic Effects of Substituents

The electronic influence of substituents on the pyridine ring can be understood through inductive and resonance effects.[5]

-

Inductive Effect (-I): This through-bond polarization of sigma electrons is exerted by all substituents to some degree. Electronegative atoms like bromine withdraw electron density, making the attached carbon more electrophilic.

-

Resonance Effect (+R or -R): This effect involves the delocalization of pi-electrons and is most pronounced for substituents at the 2-, 4-, and 6-positions. Electron-donating groups (e.g., -NH2, -OR) can push electron density into the ring, while electron-withdrawing groups can pull density out.

These effects dictate the overall electron density at each carbon atom of the pyridine ring, thereby influencing the rates and regioselectivity of subsequent reactions. For instance, electron-withdrawing groups on the pyridine ring can enhance the rate of nucleophilic aromatic substitution (SNAr) and also increase the redox potential of the corresponding metal complexes in catalytic reactions.[6]

Comparative Reactivity of Bromopyridine Isomers

The position of the bromine atom on the pyridine ring has a profound impact on its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The general order of reactivity is often observed as: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[7]

-

4-Bromopyridine: The bromine at the C4 position is highly activated due to the strong, para-electron-withdrawing effect of the ring nitrogen. This makes the C4 carbon highly electrophilic and susceptible to oxidative addition to a palladium(0) catalyst.[7][8]

-

2-Bromopyridine: The C2 position is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction and may necessitate the use of specific ligands to achieve high efficiency.[7]

-

3-Bromopyridine: The C3 position is the least activated. The electronic influence of the nitrogen atom is weakest at the meta position, resulting in a less electrophilic carbon center and consequently, slower reaction rates.[7][9]

This differential reactivity is a critical consideration in synthetic planning, allowing for selective functionalization of poly-substituted pyridines.

Synthetic Strategies for Substituted Bromopyridines

A variety of methods are available for the synthesis of substituted bromopyridines, ranging from direct bromination to more sophisticated functional group interconversions.

Direct Bromination

Direct bromination of pyridine is often challenging due to the electron-deficient nature of the ring, typically requiring harsh conditions and often leading to a mixture of 3-bromo- and 3,5-dibromopyridine.[9] However, for activated pyridine systems (i.e., those bearing electron-donating groups), direct bromination can be a viable strategy.

Metal-Halogen Exchange

One of the most powerful methods for preparing functionalized pyridines is through metal-halogen exchange. This reaction involves the treatment of a bromopyridine with an organometallic reagent, typically an organolithium or a Grignard reagent, to generate a pyridyl anion that can then be quenched with an electrophile.

-

Lithium-Halogen Exchange: The reaction of a bromopyridine with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures rapidly generates the corresponding lithiopyridine.[10] This is a kinetically controlled process, and the rate of exchange generally follows the trend I > Br > Cl.[10]

-

Magnesium-Halogen Exchange: Grignard reagents can also be used for bromine-magnesium exchange, offering the advantage of tolerating a wider range of functional groups compared to organolithiums. The use of isopropylmagnesium chloride is common for this transformation.

The choice of metalating agent and reaction conditions is crucial for achieving high yields and preventing side reactions.

Key Functionalization Reactions of Substituted Bromopyridines

The true utility of substituted bromopyridines lies in their ability to undergo a vast array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorses of modern organic synthesis, and bromopyridines are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a bromopyridine and an organoboron reagent (boronic acid or boronic ester).[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine [11][12][13][14]

-

Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0–3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.

-

Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.

-

Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Diagram of Suzuki-Miyaura Coupling Workflow:

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a bromopyridine with a primary or secondary amine.[15][16] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and other amino-substituted heterocycles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine [17][18]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyridine (1.0 equiv.), the amine (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 1.2–2.0 equiv. relative to Pd), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5–2.5 equiv.) to a dry reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80–120 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.

-

Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide is common, but other bases may be required for sensitive substrates. The base deprotonates the amine in the catalytic cycle.

-

Inert Atmosphere: Strict exclusion of oxygen is critical, as the Pd(0) catalyst is air-sensitive.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne, providing access to valuable alkynylpyridine intermediates.[19] This reaction is typically co-catalyzed by palladium and copper(I).

Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromopyridine [19][20][21][22][23]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and copper(I) iodide (CuI; 2-5 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Copper(I) Co-catalyst: The copper(I) iodide is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Amine Base: The amine serves as both the base to deprotonate the alkyne and often as a solvent. It also neutralizes the HBr formed during the reaction.

Applications in Drug Discovery and Development

Substituted bromopyridines are indispensable building blocks in the synthesis of a wide range of pharmaceuticals. Their utility spans various therapeutic areas, from oncology to infectious diseases and central nervous system disorders.[8][24][25]

Table 1: Examples of Drugs and Biologically Active Compounds Synthesized from Bromopyridine Precursors

| Compound/Drug Class | Bromopyridine Precursor | Therapeutic Area | Reference |

| Abiraterone | 3-Bromopyridine | Prostate Cancer | [9] |

| FXIa Inhibitors | Substituted bromopyridines | Anticoagulation | [26] |

| Antimalarial Agents | 2-Bromopyridine derivatives | Infectious Disease | [9] |

| Beta-adrenoceptor Agonists | 2-Bromopyridine derivatives | Respiratory/Cardiovascular | [9] |

| CNS Agents | 4-Bromopyridine derivatives | Neurology | [8][25] |

| Antiviral Agents | 4-Bromopyridine derivatives | Infectious Disease | [25] |

The ability to use bromopyridines in late-stage functionalization allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds.

Conclusion

Substituted bromopyridines are far more than simple halogenated heterocycles; they are enabling tools for chemical innovation. Their predictable reactivity, coupled with the power of modern cross-coupling chemistry, provides an unparalleled platform for the construction of complex molecular architectures. For researchers in drug discovery and development, a deep understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of these versatile synthons to create the next generation of therapeutic agents.

References

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available from: [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available from: [Link]

-

Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available from: [Link]

-

2-Bromopyridine. Wikipedia. Available from: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available from: [Link]

-

Pyridine. Wikipedia. Available from: [Link]

-

The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. Available from: [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available from: [Link]

-

The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. Available from: [Link]

-

The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available from: [Link]

-

Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH. Available from: [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chempanda.com [chempanda.com]

- 10. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. depts.washington.edu [depts.washington.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 24. chemimpex.com [chemimpex.com]

- 25. nbinno.com [nbinno.com]

- 26. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine in Modern Synthesis

Abstract

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine has emerged as a highly versatile and valuable scaffold. Its unique structural features—a reactive bromine atom poised for cross-coupling, a masked acetyl group in the form of a stable dioxolane, and the inherent electronic properties of the pyridine ring—offer chemists a powerful tool for the controlled and sequential elaboration of intricate molecular architectures. This guide provides an in-depth technical overview of the key features of this building block, including its core reactivity, field-proven experimental protocols, and applications in the synthesis of bioactive molecules.

Introduction: A Building Block of Strategic Importance

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions. The introduction of a bromine atom at the 5-position of the pyridine ring provides a handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the presence of a protected acetyl group at the 2-position, in the form of a 2-methyl-1,3-dioxolane, allows for late-stage functionalization, a critical strategy in modern medicinal chemistry for the rapid generation of analog libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic value of this compound lies in this inherent orthogonality. The brominated pyridine core can be elaborated through various cross-coupling reactions, while the protected acetyl group remains inert, only to be revealed under specific acidic conditions when desired. This allows for a modular and convergent approach to complex target molecules.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use.

| Property | Value | Reference |

| CAS Number | 214701-33-4 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 244.09 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

Spectral Data:

-

¹H NMR: Characteristic signals for the pyridine ring protons, the dioxolane methylene protons, and the dioxolane methyl group. The chemical shifts of the pyridine protons would be influenced by the bromo and dioxolane substituents.

-

¹³C NMR: Resonances for the five distinct pyridine carbons, the quaternary carbon of the dioxolane, the dioxolane methylene carbons, and the methyl carbon.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of a bromine atom.

Core Reactivity and Synthetic Applications

The utility of this compound as a building block is primarily centered around two key transformations: palladium-catalyzed cross-coupling reactions at the bromide position and the deprotection of the dioxolane to unveil the acetyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further accentuated by the bromine atom, makes the C5-Br bond susceptible to oxidative addition to a palladium(0) catalyst. This initiates the catalytic cycles of several powerful cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[5] In the context of our building block, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Caption: Workflow for Suzuki-Miyaura Coupling.

Field-Proven Protocol for Suzuki-Miyaura Coupling:

While a specific protocol for this compound is not extensively documented in publicly available literature, a general and robust procedure for similar bromopyridine substrates can be adapted.[6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

-

Base: Crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Ligand: The phosphine ligands on the palladium catalyst are critical for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[4][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Caption: Workflow for Buchwald-Hartwig Amination.

Field-Proven Protocol for Buchwald-Hartwig Amination:

Similar to the Suzuki coupling, a general protocol for bromopyridines can be effectively applied.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

-

Add a solution of this compound and the amine in the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture, typically between 80-110 °C.

-

Monitor the reaction by an appropriate analytical method.

-

After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Causality Behind Experimental Choices:

-

Strong Base: Required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

-

Bulky, Electron-Rich Ligands: These are often crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.

-

Anhydrous Conditions: Water can interfere with the strong bases used and potentially lead to hydro-debromination of the starting material.

Deprotection of the Dioxolane Group: Unveiling the Acetyl Moiety

A key feature of this building block is the ability to unmask the acetyl group at a later stage in the synthesis. This is typically achieved through acid-catalyzed hydrolysis.

Caption: Workflow for Dioxolane Deprotection.

Field-Proven Protocol for Dioxolane Deprotection:

Materials:

-

5-Substituted-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

-

Aqueous acid (e.g., 1-3 M HCl or H₂SO₄)

-

Organic co-solvent (e.g., THF, acetone)

Procedure:

-

Dissolve the starting material in a suitable organic co-solvent.

-

Add the aqueous acid and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify if necessary.

Causality Behind Experimental Choices:

-

Aqueous Acid: The presence of water is essential for the hydrolysis of the acetal.

-

Organic Co-solvent: To ensure the solubility of the starting material.

-

Neutralization: Important to prevent any acid-catalyzed side reactions of the product during workup and purification.

Applications in the Synthesis of Bioactive Molecules

The strategic utility of this compound is best illustrated through its application in the synthesis of molecules with potential biological activity. The ability to perform sequential cross-coupling and deprotection steps allows for the efficient construction of complex scaffolds. For instance, this building block can be envisioned as a key intermediate in the synthesis of substituted pyridines that are prevalent in kinase inhibitors and other therapeutic agents. The 2-acetylpyridine moiety, once deprotected, can serve as a handle for further derivatization, such as the formation of imines, enamines, or as a directing group in subsequent reactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. Its key features—a reactive bromide for cross-coupling and a masked acetyl group for late-stage functionalization—provide chemists with a high degree of control and flexibility in their synthetic strategies. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and dioxolane deprotection make this compound an invaluable tool for researchers in drug discovery and development.

References

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- This compound | 214701-33-4. (n.d.). ChemicalBook.

- This compound | C9H10BrNO2. (n.d.). PubChem.

- Supplementary Inform

- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.

- This compound. (n.d.). ABI Chem.

- 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.).

- Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi

- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. (n.d.).

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.

- (12)

- This compound | 214701-33-4. (n.d.). ChemicalBook.

- This compound | C9H10BrNO2. (n.d.). PubChem.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).

- This compound. (n.d.). ABI Chem.

- New Methods for the Transformation of Furans into Pyridines. (n.d.). SciSpace.

- Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. (n.d.). Worldwidejournals.com.

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.).

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Bromo-2-acetylpyridine Ethylene Ketal: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-acetylpyridine ethylene ketal, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the synthesis of complex pharmaceutical agents. A detailed, field-proven experimental protocol for its preparation is provided, underpinned by a discussion of the mechanistic rationale and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Protected Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of specific functional groups onto the pyridine core allows for the fine-tuning of a molecule's pharmacological profile. However, the inherent reactivity of certain functional groups, such as ketones, can interfere with subsequent synthetic transformations.

This is where the strategic use of protecting groups becomes paramount. The conversion of a ketone to a ketal, specifically an ethylene ketal, is a robust and widely employed strategy to mask the electrophilic nature of the carbonyl group.[1] 5-Bromo-2-acetylpyridine ethylene ketal, also known as 2-(5-bromopyridin-2-yl)-2-methyl-1,3-dioxolane, exemplifies this principle. The ethylene ketal group is stable under a variety of reaction conditions, including those involving organometallic reagents and nucleophilic substitutions, yet can be readily removed under acidic conditions to regenerate the ketone.

The presence of the bromine atom at the 5-position of the pyridine ring further enhances the synthetic utility of this molecule. The bromo-substituent serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures.[2] This dual functionality—a protected ketone and a reactive halide—makes 5-Bromo-2-acetylpyridine ethylene ketal a highly valuable intermediate in multi-step synthetic campaigns aimed at the discovery and development of novel therapeutic agents.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use and for the accurate interpretation of experimental results.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Bromo-2-acetylpyridine, the precursor to the ethylene ketal. While experimental data for the ketal itself is not widely published, these values provide a useful reference point.

| Property | Value | Source |

| Molecular Formula | C7H6BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Appearance | Solid | [3] |

| IUPAC Name | 1-(5-bromopyridin-2-yl)ethanone | [3] |

For the target compound, 2-(5-bromopyridin-2-yl)-2-methyl-1,3-dioxolane, the molecular formula is C9H10BrNO2 and the molecular weight is 244.08 g/mol .

Predicted Spectral Data

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl group, and the ethylene ketal protons.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 6-position will likely appear as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 3-position as a doublet. The coupling constants will be characteristic of pyridine ring systems.

-

Ethylene Ketal Protons: A multiplet or two distinct multiplets in the region of δ 3.8-4.2 ppm, corresponding to the four protons of the dioxolane ring.

-

Methyl Protons: A singlet at approximately δ 1.6-1.8 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be significantly shifted.

-

Ketal Carbon (C-2): A signal in the range of δ 108-112 ppm, characteristic of a ketal carbon.

-

Ethylene Ketal Carbons: A signal around δ 65 ppm for the two equivalent carbons of the dioxolane ring.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 24-28 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch (which would be present in the starting material around 1690-1710 cm⁻¹) and the presence of characteristic C-O stretching frequencies for the ketal.

-

C-O Stretching (Ketal): Strong bands in the region of 1050-1200 cm⁻¹.

-

C-Br Stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in their characteristic regions.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by two mass units for any bromine-containing fragment.

Synthesis of 5-Bromo-2-acetylpyridine Ethylene Ketal: A Detailed Protocol and Mechanistic Insight

The synthesis of 5-Bromo-2-acetylpyridine ethylene ketal is a classic example of a ketalization reaction, a reversible acid-catalyzed process. The equilibrium is driven towards the product by the removal of water, typically using a Dean-Stark apparatus.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 5-Bromo-2-acetylpyridine ethylene ketal.

Caption: Workflow for the synthesis of 5-Bromo-2-acetylpyridine ethylene ketal.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-acetylpyridine

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography eluent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 5-Bromo-2-acetylpyridine (1.0 eq), ethylene glycol (1.5-2.0 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

-

Reflux and Water Removal: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-8 hours). The progress of the reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Mechanistic Rationale

The ketalization reaction proceeds via a series of reversible acid-catalyzed steps:

Caption: Simplified mechanism of acid-catalyzed ketalization.

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, generating a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion, forming the five-membered dioxolane ring.

-

Deprotonation: The protonated ether oxygen is deprotonated, regenerating the acid catalyst and yielding the final ketal product.

The removal of water from the reaction mixture is crucial as it shifts the equilibrium towards the formation of the ketal, in accordance with Le Châtelier's principle.

Applications in Drug Discovery and Organic Synthesis

5-Bromo-2-acetylpyridine ethylene ketal is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of the bromo-substituent and the protected ketone.

Intermediate in the Synthesis of Macitentan